molecular formula C25H20BrN3O6 B3916058 ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate

ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate

Cat. No.: B3916058
M. Wt: 538.3 g/mol
InChI Key: BKVUIOHGSMDURJ-PXLXIMEGSA-N
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Description

Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor activity in various in vitro and in vivo studies. It has also been shown to have potential as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that then destroys cancer cells. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate in lab experiments is its potential as a photosensitizer for photodynamic therapy. Additionally, it has been shown to have anti-tumor activity in various in vitro and in vivo studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate. One direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate has potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, as well as its potential as a photosensitizer for photodynamic therapy. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O6/c1-2-35-25(32)17-9-11-18(12-10-17)27-24(31)22(15-16-7-13-19(14-8-16)29(33)34)28-23(30)20-5-3-4-6-21(20)26/h3-15H,2H2,1H3,(H,27,31)(H,28,30)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVUIOHGSMDURJ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate
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ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate
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ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate
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ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate
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ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 6
ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate

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